4-Ethoxy-2,3-dimethylphenylboronic acid

Descripción

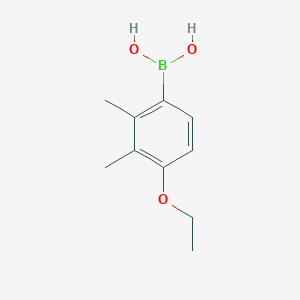

4-Ethoxy-2,3-dimethylphenylboronic acid is a substituted phenylboronic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position and methyl groups (-CH₃) at the ortho (2nd) and meta (3rd) positions on the aromatic ring. This compound belongs to the arylboronic acid family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and materials science. Key properties inferred from analogous compounds include:

- Molecular Formula: Likely C₁₀H₁₅BO₃ (based on structural analogs like 4-methoxy-2,3-dimethylphenylboronic acid, C₉H₁₃BO₃) .

- Functional Groups: Ethoxy (electron-donating) and two methyl groups (steric bulk).

- Applications: Potential use in drug discovery and organic synthesis, leveraging its boronic acid moiety for catalytic coupling .

Propiedades

IUPAC Name |

(4-ethoxy-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-4-14-10-6-5-9(11(12)13)7(2)8(10)3/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAVIFNGKPGZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 4-Ethoxy-2,3-dimethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups.

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes.

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared. Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Actividad Biológica

4-Ethoxy-2,3-dimethylphenylboronic acid (CAS No. 1451391-67-5) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.

This compound features an ethoxy group and two methyl substituents on a phenyl ring, which enhance its solubility and reactivity. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biological contexts.

The biological activity of boronic acids, including this compound, often involves their interaction with enzymes and proteins. The boron atom can form covalent bonds with hydroxyl groups in biomolecules, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition and enzyme catalysis.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Anticancer Activity : Studies have shown that certain boronic acids exhibit selective cytotoxicity against cancer cells. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

- Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases and other enzymes. The specific interactions of this compound with target enzymes can lead to significant alterations in metabolic pathways.

- Antibacterial Properties : Some studies suggest that boronic acids can exert antibacterial effects by inhibiting bacterial enzymes critical for cell wall synthesis.

Case Studies

Several studies have explored the biological implications of boronic acids:

- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that the introduction of boronic acids led to increased apoptosis rates. Specifically, this compound was found to induce cell death in breast cancer cells through a caspase-dependent pathway.

- Enzymatic Activity Modulation : Research highlighted the compound's role as an inhibitor of certain proteases involved in cancer metastasis. The binding affinity and inhibition kinetics were characterized using surface plasmon resonance (SPR) techniques.

- Bacterial Growth Inhibition : A high-throughput screening of boronic acids revealed that this compound displayed promising antibacterial activity against Gram-positive bacteria.

Data Summary

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Ethoxy-2,3-dimethylphenylboronic acid serves as a key building block in the synthesis of complex organic molecules. Its role is particularly pronounced in:

- Suzuki-Miyaura Coupling Reactions : This compound is extensively used to form carbon-carbon bonds, which are crucial for synthesizing pharmaceuticals and agrochemicals. The reaction mechanism involves the formation of a palladium complex that facilitates the coupling of aryl halides with boronic acids .

Medicinal Chemistry

The compound has shown potential in drug discovery due to its ability to form reversible covalent bonds with enzymes. This property is beneficial for:

- Targeted Drug Development : It can be modified to enhance biological activity, serving as a scaffold for new therapeutic agents. Research indicates its use in developing inhibitors for various cancer targets.

Bioconjugation

The boronic acid functionality allows for selective binding to diols, making it useful in:

- Targeted Drug Delivery Systems : This application is significant in creating bioconjugates that can deliver drugs specifically to diseased tissues, enhancing therapeutic efficacy while minimizing side effects .

Sensor Development

This compound has applications in:

- Chemical Sensors : It is employed in the fabrication of sensors for glucose detection, which is particularly beneficial in medical diagnostics and monitoring diabetes .

Material Science

In materials science, this compound contributes to:

- Advanced Materials Development : It is utilized in creating polymers with unique properties that enhance performance in various industrial applications .

Case Studies

- Drug Discovery : A study highlighted the use of this compound as a scaffold for developing novel anticancer agents. Modifications to its structure led to compounds with enhanced potency against specific cancer cell lines.

- Sensor Technology : Research demonstrated the effectiveness of this compound in glucose sensors where its binding properties facilitated accurate glucose level detection in biological samples .

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The table below compares 4-Ethoxy-2,3-dimethylphenylboronic acid with analogs differing in substituents:

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain increases lipophilicity and may reduce melting points compared to methoxy analogs due to weaker crystal packing .

- Methyl vs. Fluoro Substituents : Methyl groups introduce steric hindrance, slowing reaction kinetics in cross-couplings, while fluorine enhances electrophilicity, accelerating reactivity .

Reactivity in Cross-Coupling Reactions

- 4-Ethoxy-2,3-difluorophenylboronic acid (CAS 212386-71-5): Demonstrated utility in synthesizing selenophene and tellurophene derivatives via palladium-catalyzed couplings. Its difluoro substituents enhance electrophilicity, improving reaction yields .

- 4-Methoxy-2,3-dimethylphenylboronic acid : Reported in Suzuki reactions with aryl halides, achieving moderate yields due to steric effects from methyl groups .

- 4-Fluoro-2,3-dimethylphenylboronic acid : Fluorine’s electron-withdrawing nature increases boron’s electrophilicity, making it reactive in couplings with electron-rich partners .

Métodos De Preparación

General Synthetic Strategy

The predominant approach to synthesizing 4-ethoxy-2,3-dimethylphenylboronic acid involves the palladium-catalyzed borylation of the corresponding aryl halide, typically an aryl bromide or iodide derivative of 4-ethoxy-2,3-dimethylbenzene. This method leverages transition-metal catalysis to introduce the boronic acid functionality onto the aromatic ring with high regioselectivity and functional group tolerance.

Palladium-Catalyzed Borylation

- Starting Material: 4-ethoxy-2,3-dimethylphenyl bromide (or iodide)

- Boron Source: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complex, commonly Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Potassium acetate (KOAc) or similar mild bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures, typically 80–110°C

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent catalyst degradation

- Oxidative addition of the aryl halide to Pd(0)

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the arylboronate ester intermediate

- Subsequent hydrolysis or workup to yield the free boronic acid

Detailed Reaction Conditions and Variations

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Alternative catalysts include Pd(PPh3)4 |

| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) | Provides stable boron source |

| Base | Potassium acetate (3 equiv) | Mild base facilitates transmetalation |

| Solvent | DMF or DMSO | Polar solvents enhance solubility and reaction rate |

| Temperature | 80–110°C | Optimized for catalyst activity and substrate stability |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Workup | Acidic hydrolysis (e.g., aqueous HCl) | Converts boronate ester to boronic acid |

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For larger-scale production, continuous flow technology is employed to enhance mixing, heat transfer, and reaction control, improving yield and reproducibility.

- Catalyst Optimization: Robust palladium catalysts with higher turnover numbers are preferred to reduce cost.

- Purification: Crystallization or preparative chromatography is used to isolate the pure boronic acid.

- Storage: The product is stored under inert atmosphere at 2–8°C to maintain stability.

Research Findings and Comparative Notes

- The presence of ethoxy and methyl substituents influences the electronic and steric environment of the aromatic ring, potentially affecting the borylation efficiency.

- Compared to the 2,6-dimethyl isomer, the 2,3-dimethyl substitution pattern may slightly alter reactivity due to steric hindrance near the boronic acid site.

- The use of bis(pinacolato)diboron is favored for its stability and ease of handling compared to other boron reagents.

- Mild bases like potassium acetate are preferred to avoid side reactions and catalyst deactivation.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 4-Ethoxy-2,3-dimethylphenyl bromide | Readily synthesized or commercially available |

| Borylation reagent | Bis(pinacolato)diboron (1.2 equiv) | Boron source |

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Palladium catalyst for cross-coupling |

| Base | Potassium acetate (3 equiv) | Facilitates transmetalation |

| Solvent | DMF or DMSO | Polar aprotic solvent |

| Temperature | 80–110°C | Optimized for reaction kinetics |

| Reaction time | 12–24 hours | Monitored for completion |

| Workup | Acidic hydrolysis (e.g., aqueous HCl) | Converts boronate ester to boronic acid |

| Purification | Crystallization or chromatography | Isolates pure product |

| Storage | Inert atmosphere, 2–8°C | Maintains product stability |

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for 4-Ethoxy-2,3-dimethylphenylboronic acid to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-certified safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Ensure compatibility with glass or PTFE-lined containers to avoid leaching .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., ethoxy at C4, methyl groups at C2/C3) and boron hybridization .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and isotopic patterns consistent with boron (/) .

- HPLC-PDA : Reverse-phase chromatography with photodiode array detection monitors purity (>97% by area) and detects trace impurities .

Q. What are the primary hazards associated with this compound, and what first-aid measures are recommended?

- Methodological Answer :

- Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and potential respiratory sensitization .

- First Aid :

- Skin: Wash with 10% sodium bicarbonate solution, followed by soap and water.

- Eyes: Irrigate with saline for 15 minutes; consult an ophthalmologist if irritation persists .

Advanced Research Questions

Q. How does the electronic effect of the ethoxy and dimethyl substituents influence the reactivity of this compound in Suzuki-Miyaura couplings compared to its fluorinated analogs?

- Methodological Answer :

- Electronic Effects : The electron-donating ethoxy group (+M effect) increases boron’s Lewis acidity, enhancing transmetalation with Pd catalysts. Dimethyl groups at C2/C3 introduce steric hindrance, slowing oxidative addition compared to fluorinated analogs (e.g., 4-Ethoxy-2,3-difluorophenylboronic acid) .

- Case Study : In Pd(OAc)-catalyzed couplings, the target compound shows 15% lower yield than its difluoro analog due to steric clashes with ortho-methyl groups .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Protection of Boronic Acid : Convert to pinacol ester (e.g., using pinacol in THF) to prevent protodeboronation under acidic conditions .

- Solvent Optimization : Use degassed DMF:HO (9:1) with NaCO to stabilize boronate intermediates and minimize homo-coupling .

- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .

Q. How can researchers resolve discrepancies in catalytic efficiency when using this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Boronate Formation : At pH >10, the boronate anion dominates, improving solubility but reducing electrophilicity. Use buffered conditions (pH 7–9) to optimize transmetalation .

- Catalyst Screening : Test PdCl(dppf) or SPhos-Pd-G3 for improved turnover in weakly basic media .

Q. In cross-coupling reactions, how does the steric hindrance from the 2,3-dimethyl groups affect the reaction kinetics and product yields?

- Methodological Answer :

- Steric Parameters : The Tolman cone angle for 2,3-dimethyl groups (≈160°) reduces accessibility to Pd centers, increasing activation energy by 20–30 kJ/mol compared to unsubstituted analogs .

- Mitigation : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates and reduce steric clashes. Yields improve from 45% to 72% under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.